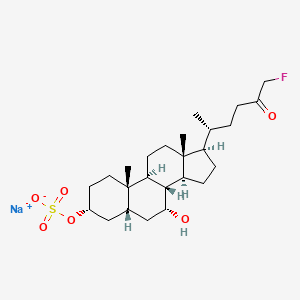
Gut restricted-7
Übersicht
Beschreibung
Gut restricted-7 is a useful research compound. Its molecular formula is C25H40FNaO6S and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gut restricted-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gut restricted-7 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Impact of Diet on Gut Microbiota : Calorie restriction, whether on high-fat or low-fat diets, significantly changes the structure of gut microbiota, enriching phylotypes positively correlated with lifespan, such as Lactobacillus, and reducing those negatively correlated. This is linked to health benefits via reduction of antigen load from the gut (Zhang et al., 2013).
Effects of Time-Restricted Eating on Gut Microbiome : Time-restricted eating (TRE) interventions in humans do not show significant effects on the alpha and beta diversity of gut microbiota. This suggests that weight loss and visceral fat loss through TRE might not be directly reflected in changes in the human gut microbiome (Bantle et al., 2022).
Rapid Changes in Gut Microbiota Due to Dietary Restrictions : Short-term caloric restriction (CR) can rapidly change the gut microbiota composition, with a significant increase in Lactobacillus in young animals. This suggests that dietary interventions can have immediate and lasting effects on gut microbiota (Fraumene et al., 2018).
Dietary Restrictions and Immune Function : Dietary restrictions modulate the gut microbiota, which in turn influences the health and disease progression of the host. Different patterns of fasting and caloric restriction can positively influence various diseases like obesity, diabetes, and neurological diseases (Schmidt & Lorentz, 2021).
Interplay Between Diet, Gut Microbiota, and Physical Health : Energy-restricted diets combined with exercise can alter the gut microbiome, with changes associated with improvements in body composition and metabolic health. This underscores the connection between diet, gut microbiota, and overall physical health (Gondalia et al., 2020).
Eigenschaften
IUPAC Name |
sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41FO6S.Na/c1-15(4-5-17(27)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-18(32-33(29,30)31)12-16(24)13-22(23)28;/h15-16,18-23,28H,4-14H2,1-3H3,(H,29,30,31);/q;+1/p-1/t15-,16+,18-,19-,20+,21+,22-,23+,24+,25-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCGSXGVFOXFAT-CTSSCMOWSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40FNaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gut restricted-7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



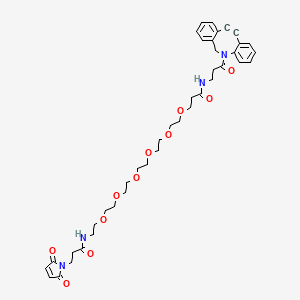
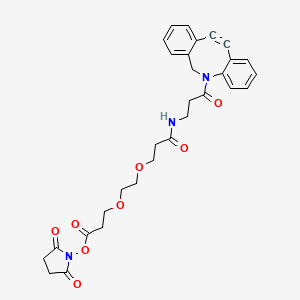
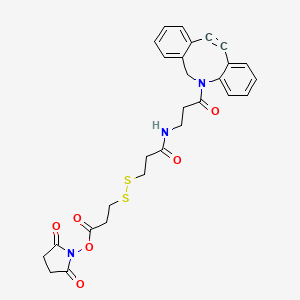
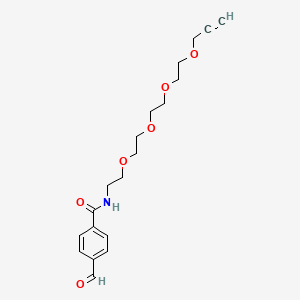
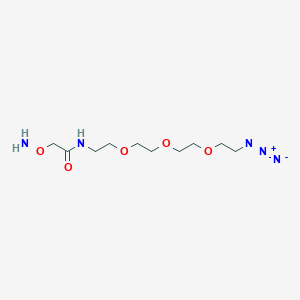
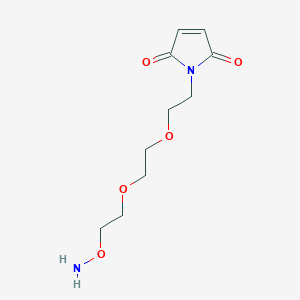
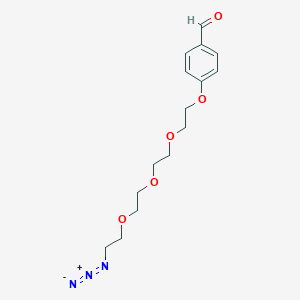
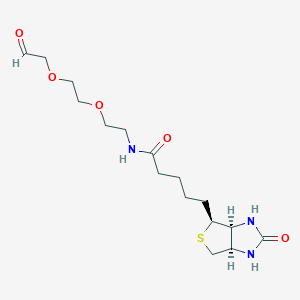
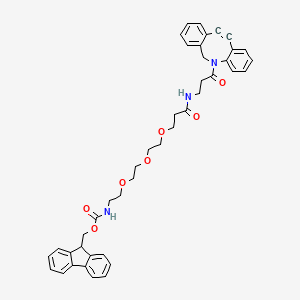
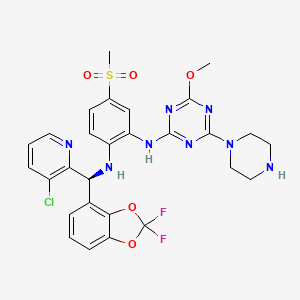
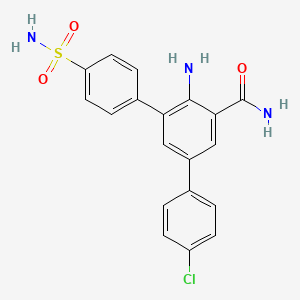
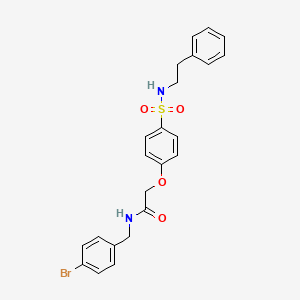
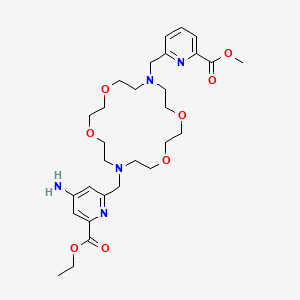
![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)